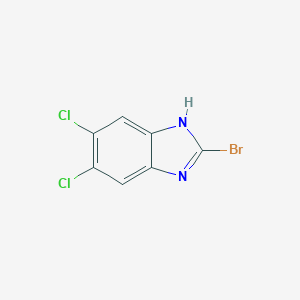

2-bromo-5,6-dichloro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5,6-dichloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZMBKQTCPNSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-bromo-5,6-dichloro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-bromo-5,6-dichloro-1H-benzimidazole, a key heterocyclic compound in medicinal chemistry. This document outlines its physicochemical characteristics, spectroscopic profile, and its significant role as a synthetic intermediate for potent antiviral agents. Detailed experimental protocols for its synthesis and purification are provided, alongside an examination of its mechanism of action against Human Cytomegalovirus (HCMV).

Introduction

This compound is a halogenated benzimidazole derivative that has garnered significant attention in the field of drug discovery and development. Its unique structural features, particularly the presence of bromine and chlorine substituents, make it a valuable scaffold for the synthesis of biologically active molecules. This guide aims to consolidate the available technical information on this compound to support ongoing research and development efforts.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrCl₂N₂ | [1] |

| Molecular Weight | 265.92 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 142356-40-9 | [2] |

| Boiling Point | 414.8 °C at 760 mmHg | [2] |

| Flash Point | 204.7 °C | [2] |

| Computed XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Data

| Spectroscopic Data for Benzimidazole Derivatives | |

| ¹H NMR (DMSO-d₆) | Signals for the aromatic protons on the benzimidazole core are typically observed in the range of δ 7.0-8.0 ppm. The N-H proton signal is usually a broad singlet observed at δ ~12-13 ppm. For a related compound, 2-bromo-5,6-dichloro-1-β-D-ribopyranosyl-1H-benzimidazole, aromatic protons appear at δ 7.96 (s, 1H) and 7.07 (s, 1H).[3] |

| ¹³C NMR | The carbon atoms of the benzimidazole ring typically resonate in the aromatic region of the spectrum (δ 110-150 ppm). The C2 carbon, being attached to two nitrogen atoms, appears further downfield. |

| FT-IR (KBr) | Characteristic peaks for benzimidazoles include N-H stretching vibrations around 3400-3200 cm⁻¹, C=N stretching around 1620-1650 cm⁻¹, and C=C aromatic stretching in the 1600-1450 cm⁻¹ region. For 5-bromo-2-phenyl-1H-benzimidazole, a C=N stretch is observed at 1617 cm⁻¹ and an N-H stretch at 3435 cm⁻¹.[4] |

| Mass Spectrometry | The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 264/266/268, reflecting the isotopic distribution of bromine and chlorine. |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves the bromination of a benzimidazolone precursor.[3]

Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one

-

4,5-dichloro-o-phenylenediamine is cyclized using carbonyl di-imidazole.[3] The reactants are typically stirred in an appropriate solvent like tetrahydrofuran (THF) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Bromination of 5,6-dichlorobenzimidazol-2-one

-

5,6-dichlorobenzimidazol-2-one is reacted with a brominating agent such as phosphorous oxybromide (POBr₃).[3]

-

The reaction is typically carried out in a sealed vessel at elevated temperatures.

-

After cooling, the reaction mixture is carefully quenched with water or ice.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Experimental Workflow: Purification

Biological Activity and Signaling Pathways

This compound serves as a crucial precursor for the synthesis of potent antiviral agents, most notably those targeting the Human Cytomegalovirus (HCMV).[2] Its ribosylated form, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), exhibits significant antiviral activity by inhibiting the viral terminase complex.[5]

Mechanism of Action: Inhibition of HCMV Terminase Complex

The HCMV terminase complex is essential for the cleavage of viral DNA concatemers and their packaging into viral capsids. This complex consists of three main subunits: pUL51, pUL56, and pUL89, which interact with the portal protein pUL104 located at the entrance of the viral capsid.[6][7]

BDCRB, a derivative of this compound, is thought to inhibit the interaction between the pUL56 subunit of the terminase complex and the portal protein pUL104.[8] This disruption prevents the proper docking of the terminase complex onto the capsid, thereby inhibiting the cleavage of the viral DNA concatemer and its subsequent packaging into the capsid. Resistance to BDCRB has been mapped to the UL89 gene, suggesting a direct or indirect interaction with the pUL89 subunit as well.[5]

Conclusion

This compound is a compound of significant interest due to its role as a versatile building block in the synthesis of antiviral agents. Its chemical properties allow for a range of synthetic modifications, leading to the development of potent inhibitors of viral replication. Further research into the precise molecular interactions of its derivatives with biological targets will be crucial for the design of next-generation therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in this endeavor.

References

- 1. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 142356-40-9 | Benchchem [benchchem.com]

- 3. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Interaction of human cytomegalovirus pUL52 with major components of the viral DNA encapsidation network underlines its essential role in genome cleavage-packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-bromo-5,6-dichloro-1H-benzimidazole

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-5,6-dichloro-1H-benzimidazole

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its tri-halogenated structure is a critical determinant of its biological activity and serves as a versatile scaffold for the synthesis of more complex molecules.[1] This compound is a key precursor in the development of potent antiviral agents, most notably those targeting the Human Cytomegalovirus (HCMV).[1] The bromine atom at the 2-position provides a reactive site for various chemical transformations, including substitution and coupling reactions, making it a valuable building block for synthetic chemists.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its biological significance.

Physicochemical and Computed Properties

The have been characterized through both experimental and computational methods. These properties are fundamental to understanding its behavior in chemical and biological systems.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and computed properties of the molecule.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₇H₃BrCl₂N₂ | [1][3][] |

| Molecular Weight | 265.92 g/mol | [1][3][] |

| CAS Number | 142356-40-9 | [1] |

| Density | 1.967 g/cm³ | [1] |

| Boiling Point | 414.8°C at 760 mmHg | [1] |

| Flash Point | 204.7°C | [1] |

| Appearance | White to Off-White Solid (inferred) | [5] |

| Solubility | Insoluble in water (inferred) |[5][6] |

Table 2: Computed Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.8 | [2] |

| pKa (Predicted) | 9.81 ± 0.10 (for 2-bromo-1H-benzimidazole) | [5][6] |

| Topological Polar Surface Area | 28.7 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 |[2] |

Experimental Protocols

Synthesis of this compound

A primary method for the synthesis of 2-bromo-5,6-dichlorobenzimidazole involves the reaction of a benzimidazol-2-one precursor with a brominating agent.[7]

Principle: This process achieves the conversion of a carbonyl group at the 2-position of the benzimidazole ring to a bromo group. The synthesis starts with the cyclization of 4,5-dichloro-o-phenylenediamine to form the intermediate 5,6-dichlorobenzimidazole-2-one, which is then brominated.

Detailed Methodology: [7]

-

Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one

-

4,5-dichloro-o-phenylenediamine is cyclized using carbonyl di-imidazole. This reaction forms the stable 5,6-dichlorobenzimidazol-2-one intermediate.

-

-

Step 2: Bromination

-

The resulting 5,6-dichlorobenzimidazole-2-one is reacted with phosphorous oxybromide (POBr₃).

-

The reaction mixture is heated to facilitate the substitution of the carbonyl oxygen with a bromine atom, yielding the final product, this compound.

-

Purification and Characterization: The final product is typically purified using standard techniques such as recrystallization or column chromatography. Purity and structural confirmation are achieved through High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Biological Activity and Mechanism of Action

This compound is a crucial intermediate for synthesizing antiviral compounds.[1] Its most notable derivative is the ribosylated form, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) , which exhibits potent and selective activity against Human Cytomegalovirus (HCMV).[1]

The antiviral action of BDCRB is attributed to its ability to inhibit the HCMV terminase complex.[1] This enzyme is essential for the late stages of viral replication, specifically for cleaving and packaging the viral DNA into capsids. By inhibiting this complex, BDCRB effectively halts the formation of new, infectious virions. The 2-bromo-5,6-dichloro substitution pattern is considered critical for binding to the viral enzyme.[1]

Logical Workflow for Antiviral Action

The following diagram illustrates the mechanism of action of BDCRB, the active derivative of this compound.

Caption: Mechanism of HCMV inhibition by the derivative BDCRB.

Conclusion

This compound is a compound with significant synthetic utility and biological relevance. Its defined physicochemical properties, coupled with a reactive bromine handle, make it an ideal starting material for constructing complex bioactive molecules. The established role of its derivatives in potent antiviral therapies, particularly against HCMV, underscores its importance in drug discovery and development. Further research into this scaffold could yield novel therapeutics with diverse applications.

References

- 1. This compound | 142356-40-9 | Benchchem [benchchem.com]

- 2. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-5,6-dichloro-1H-1,3-benzodiazole [myskinrecipes.com]

- 5. Page loading... [guidechem.com]

- 6. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]

- 7. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Structure Elucidation of 2-bromo-5,6-dichloro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-bromo-5,6-dichloro-1H-benzimidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document outlines the key physicochemical properties, a probable synthetic route, and the analytical techniques essential for its structural confirmation. Given the limited availability of direct experimental data in publicly accessible literature, this guide combines established knowledge of benzimidazole chemistry with data from closely related analogs to present a robust framework for its characterization.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. This scaffold, consisting of a fused benzene and imidazole ring, is a prominent pharmacophore in medicinal chemistry due to its ability to interact with various biological targets.[1] The introduction of halogen atoms, such as bromine and chlorine, to the benzimidazole nucleus can significantly modulate the compound's physicochemical properties and biological activity.[1] Specifically, the 2-bromo-5,6-dichloro substitution pattern is a key feature in the development of potent antiviral agents, particularly those targeting the Human Cytomegalovirus (HCMV).[1][2] The ribosylated form of this compound, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), is a known inhibitor of the HCMV terminase complex, which is essential for viral DNA processing and packaging.[1][2]

Physicochemical and Structural Data

A summary of the key physicochemical and structural data for this compound is presented in Table 1. This information is crucial for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrCl₂N₂ | [1] |

| Molecular Weight | 265.92 g/mol | [1] |

| CAS Number | 142356-40-9 | [1] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | [3] |

| InChI Key | KEZMBKQTCPNSOF-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

Table 1: Physicochemical and Structural Data of this compound

Synthesis and Characterization

Proposed Synthetic Protocol

A common and effective method for the synthesis of 2-halobenzimidazoles involves the halogenation of a benzimidazolone precursor.

Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one

4,5-dichloro-o-phenylenediamine is reacted with a carbonylating agent, such as carbonyldiimidazole or phosgene, in an appropriate solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization, yielding 5,6-dichlorobenzimidazol-2-one.

Step 2: Bromination of 5,6-dichlorobenzimidazol-2-one

The resulting 5,6-dichlorobenzimidazol-2-one is then treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to replace the carbonyl oxygen with two bromine atoms, followed by elimination to yield the 2-bromo derivative. This reaction is typically carried out in a sealed tube or under reflux conditions.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Recommended Analytical Characterization

The successful synthesis and purity of this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.

| Technique | Purpose |

| Thin Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the final product. |

| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis of purity. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. |

Table 2: Analytical Techniques for Characterization

Spectroscopic Data for Structure Elucidation

Due to the absence of published experimental spectra for this compound, the following sections provide an educated estimation of the expected spectroscopic data based on the analysis of closely related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons and the N-H proton of the imidazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet | 1H | N-H | The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift due to its acidic nature. |

| ~7.8 | Singlet | 1H | H-4 or H-7 | The protons on the benzene ring are in a symmetrical environment due to the dichloro substitution. Based on data for 5-bromo-2-phenyl-1H-benzimidazole, a singlet is expected.[4] |

| ~7.6 | Singlet | 1H | H-7 or H-4 | Similar to H-4, this proton will appear as a singlet. The exact assignment of H-4 and H-7 would require 2D NMR experiments. |

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C2 (C-Br) | The carbon bearing the bromine atom is expected to be significantly deshielded. |

| ~135 | C7a | Quaternary carbon at the ring junction. |

| ~132 | C3a | Quaternary carbon at the ring junction. |

| ~125 | C5/C6 (C-Cl) | The carbons bearing the chlorine atoms will be deshielded. |

| ~115 | C4/C7 | Aromatic CH carbons. |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic pattern of the compound.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 265.92 g/mol .

-

Isotopic Pattern: Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. The two chlorine atoms will result in M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1. The bromine atom will further split each of these peaks into a doublet (M and M+2) with a nearly 1:1 ratio. This complex isotopic pattern is a definitive signature for the presence of one bromine and two chlorine atoms in the molecule.

Experimental Workflows and Signaling Pathways

Logical Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel heterocyclic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and structural confirmation of a small molecule.

Antiviral Signaling Pathway

Benzimidazole derivatives, including the parent scaffold of the title compound, are known to exhibit antiviral activity through various mechanisms. A key target for halogenated benzimidazoles is the terminase complex of Human Cytomegalovirus (HCMV), which is involved in the cleavage and packaging of the viral genome.

Caption: Inhibition of the HCMV terminase complex by a benzimidazole derivative.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and modern analytical techniques. While direct experimental data is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and the interpretation of its expected spectroscopic properties. The importance of this compound as a building block for potent antiviral agents underscores the need for its thorough structural and biological evaluation. Researchers and scientists in the field of drug development can utilize this guide as a foundational resource for their work with this and other related halogenated benzimidazoles.

References

Synthesis of 2-bromo-5,6-dichloro-1H-benzimidazole from 4,5-dichloro-1,2-phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic routes for the preparation of 2-bromo-5,6-dichloro-1H-benzimidazole, a key intermediate in the development of antiviral agents and other pharmacologically active molecules, starting from 4,5-dichloro-1,2-phenylenediamine. This document provides a comprehensive overview of the reaction pathways, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the creation of potent antiviral compounds targeting human cytomegalovirus (HCMV).[1] Its tri-halogenated structure is critical for its biological activity.[1] This guide outlines two efficient synthetic pathways for its preparation from the readily available starting material, 4,5-dichloro-1,2-phenylenediamine.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃BrCl₂N₂ |

| Molecular Weight | 265.92 g/mol [1][2] |

| CAS Number | 142356-40-9[2] |

| Boiling Point | 414.8°C at 760 mmHg[2] |

| Flash Point | 204.7°C[2] |

Synthetic Route 1: Two-Step Synthesis via 2-Amino-5,6-dichlorobenzimidazole

This route involves the initial formation of a 2-aminobenzimidazole intermediate, followed by a bromination step.

Experimental Workflow: Route 1

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 2-amino-5,6-dichlorobenzimidazole

The initial step involves the cyclization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide to yield 2-amino-5,6-dichlorobenzimidazole. This reaction proceeds with a high reported yield of 98%.[1]

Experimental Protocol:

-

To a solution of 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, cyanogen bromide (1-1.2 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is then stirred at room temperature for several hours or gently heated to ensure complete reaction, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a base, such as sodium bicarbonate solution.

-

The precipitated product is collected by filtration, washed with water, and dried to afford 2-amino-5,6-dichlorobenzimidazole.

| Reactant/Reagent | Molar Ratio | Notes |

| 4,5-dichloro-1,2-phenylenediamine | 1 | Starting material. |

| Cyanogen Bromide | 1 - 1.2 | Handle with extreme caution in a well-ventilated fume hood. |

| Solvent | - | Ethanol or Ethanol/Water mixture. |

| Base | - | e.g., Sodium bicarbonate for neutralization. |

| Reported Yield | 98% [1] |

Step 2: Synthesis of this compound

The second step involves the bromination of the 2-amino-5,6-dichlorobenzimidazole intermediate at the 2-position. This is typically achieved using bromine or N-bromosuccinimide (NBS) under anhydrous conditions.[1]

Experimental Protocol:

-

2-amino-5,6-dichlorobenzimidazole (1 equivalent) is dissolved in an anhydrous solvent such as carbon tetrachloride or chloroform.

-

N-bromosuccinimide (1-1.1 equivalents) and a radical initiator such as AIBN or benzoyl peroxide are added.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

After completion, the mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

| Reactant/Reagent | Molar Ratio | Notes |

| 2-amino-5,6-dichlorobenzimidazole | 1 | Intermediate from Step 1. |

| N-Bromosuccinimide (NBS) or Bromine | 1 - 1.1 | NBS is often preferred for its ease of handling. |

| Radical Initiator | catalytic | e.g., AIBN or benzoyl peroxide. |

| Solvent | - | Anhydrous CCl₄ or CHCl₃. |

Synthetic Route 2: Two-Step Synthesis via 5,6-dichlorobenzimidazol-2-one

This alternative route proceeds through a benzimidazol-2-one intermediate, which is subsequently converted to the desired 2-bromo derivative.

Experimental Workflow: Route 2

References

An In-depth Technical Guide to 2-bromo-5,6-dichloro-1H-benzimidazole

IUPAC Name: 2-bromo-5,6-dichloro-1H-benzimidazole

This technical guide provides a comprehensive overview of this compound, a halogenated benzimidazole derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in antiviral drug discovery and development, offering detailed information on its chemical properties, synthesis, and biological significance as a core structure for potent antiviral agents.

Physicochemical Properties

This compound is a stable heterocyclic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃BrCl₂N₂ |

| Molecular Weight | 265.92 g/mol [1] |

| CAS Number | 142356-40-9 |

| Appearance | Solid |

| InChI | InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) |

| InChIKey | KEZMBKQTCPNSOF-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br |

Synthesis

The primary synthetic route to this compound involves the bromination of a 5,6-dichlorobenzimidazol-2-one precursor.[2] This process offers a reliable method for producing the target compound, which serves as a crucial intermediate in the synthesis of more complex biologically active molecules.

Synthesis Workflow

References

2-bromo-5,6-dichloro-1H-benzimidazole molecular weight and formula

An In-depth Technical Guide to 2-bromo-5,6-dichloro-1H-benzimidazole

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a halogenated benzimidazole derivative of significant interest in medicinal chemistry and materials science. This document outlines its molecular characteristics, synthetic pathways, and its role as a crucial intermediate in the development of therapeutic agents.

Molecular and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with one bromine and two chlorine atoms. These halogen substitutions are critical to its chemical reactivity and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrCl₂N₂ | [1][][3][4] |

| Molecular Weight | 265.92 g/mol | [1][][3][4] |

| CAS Number | 142356-40-9 | [1] |

| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | [][3] |

| InChI | InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | [][5] |

| InChIKey | KEZMBKQTCPNSOF-UHFFFAOYSA-N | [1][] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is foundational for its use in further chemical elaborations. The primary synthetic routes involve the halogenation of a benzimidazole precursor.

General Synthetic Protocol:

A common method for the synthesis of 2-bromo-5,6-dichlorobenzimidazole involves the reaction of 5,6-dichlorobenzimidazol-2-one with phosphorous oxybromide[6]. An alternative pathway begins with the diazotization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide to form 2-amino-5,6-dichlorobenzimidazole, which is then brominated at the 2-position using bromine or N-bromosuccinimide under anhydrous conditions[1].

Example Experimental Protocol for Synthesis:

-

Step 1: Cyclization to 5,6-dichlorobenzimidazole-2-one: 4,5-dichloro-o-phenylenediamine is reacted with carbonyl di-imidazole to yield 5,6-dichlorobenzimidazole-2-one[6].

-

Step 2: Bromination: The resulting 5,6-dichlorobenzimidazole-2-one is then treated with a brominating agent such as phosphorous oxybromide to produce 2-bromo-5,6-dichlorobenzimidazole[6].

The following diagram illustrates a generalized synthetic workflow for this compound and its subsequent conversion to a biologically active ribosylated derivative.

Biological Significance and Applications

This compound serves as a pivotal building block in the synthesis of more complex molecules with significant biological activities.

-

Antiviral Agents: This compound is a key precursor in the synthesis of potent antiviral agents, particularly those targeting the Human Cytomegalovirus (HCMV)[1]. The ribosylated form, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), demonstrates significant activity against HCMV[1]. The 2-bromo-5,6-dichloro substitution pattern is crucial for binding to viral enzymes, such as the terminase complex involved in viral DNA processing and packaging[1].

-

Enzyme Inhibition and Protein Interaction Studies: Beyond its antiviral applications, this benzimidazole derivative is utilized in broader biological research to investigate enzyme inhibition and protein-ligand interactions[1].

-

Materials Science: In the field of materials science, this compound is employed in the development of advanced materials, including organic semiconductors[1]. The bromine atom at the 2-position provides a reactive site for various chemical transformations like substitution and coupling reactions, making it a versatile core structure for chemical synthesis[1].

The benzimidazole scaffold, in general, is recognized for its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihistaminic properties[7][8]. The specific halogenation pattern of this compound enhances its utility in developing targeted therapeutic agents.

References

- 1. This compound | 142356-40-9 | Benchchem [benchchem.com]

- 3. labshake.com [labshake.com]

- 4. 2-bromo-5,6-dichloro-1H-1,3-benzodiazole [myskinrecipes.com]

- 5. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]

- 7. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-bromo-5,6-dichloro-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-5,6-dichloro-1H-benzimidazole is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various pharmacologically active molecules, particularly antiviral agents. Its chemical structure, characterized by a benzimidazole core with bromine and chlorine substituents, imparts specific physicochemical properties that are pivotal for its reactivity and biological activity. Understanding the solubility of this compound in different organic solvents is fundamental for its application in medicinal chemistry, process development, and formulation studies.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility information inferred from synthetic and purification procedures, alongside detailed experimental protocols for determining solubility.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂N₂ | [1][2] |

| Molecular Weight | 265.92 g/mol | [1][2][3] |

| CAS Number | 142356-40-9 | [2][3] |

| Appearance | White to off-white solid | [4] |

| pKa | 9.81 ± 0.10 (Predicted) | [4][5] |

Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Rationale / Reference |

| Dichloromethane (DCM) | Soluble | Used as a solvent for trituration and purification of related derivatives, suggesting solubility.[6] |

| Ethyl Acetate | Soluble | Utilized as an extraction solvent during the synthesis of the parent compound, indicating good solubility.[6] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | The related compound 2-bromo-1H-benzimidazole shows solubility in DMSO.[5] |

| Methanol | Likely Soluble | The related compound 2-bromo-1H-benzimidazole is soluble in methanol.[5] |

| Water | Sparingly Soluble / Insoluble | Benzimidazole derivatives are generally known to have limited aqueous solubility.[4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a standard experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (select column, mobile phase, flow rate, and detector wavelength) to achieve good separation and detection of the analyte.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions and record the peak areas.

-

Calculate the concentration of the solute in the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

3. Data Analysis:

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a solid compound using the shake-flask method followed by HPLC analysis.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, qualitative inferences from its chemical processing provide valuable guidance for researchers. The compound is likely to be soluble in common organic solvents such as dichloromethane, ethyl acetate, DMSO, and methanol. For precise solubility determination, the detailed experimental protocol provided in this guide can be employed. A thorough understanding of the solubility of this key synthetic intermediate is crucial for optimizing reaction conditions, developing purification strategies, and advancing the synthesis of novel therapeutic agents.

References

- 1. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromo-5,6-dichloro-1H-1,3-benzodiazole [myskinrecipes.com]

- 3. This compound | 142356-40-9 | Benchchem [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]

- 6. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]

The Benzimidazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug design.[3][4] This unique characteristic is underscored by the presence of the benzimidazole core in numerous FDA-approved drugs, spanning a vast range of therapeutic areas from anthelmintics to anticancer agents and proton pump inhibitors.[1][5] The broad pharmacological significance of benzimidazole derivatives stems from their favorable physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to biological targets.[3] This guide provides a comprehensive technical overview of the benzimidazole core's biological significance, detailing its synthesis, mechanisms of action, and applications, with a focus on quantitative data and experimental methodologies for the drug development professional.

Physicochemical Properties and Synthesis

Benzimidazole is an amphoteric compound, possessing both weakly acidic and basic properties.[6][7] The N-H proton can be abstracted by a strong base, while the lone pair of electrons on the other nitrogen atom can be protonated by an acid.[1][6] This dual nature, combined with its aromatic stability, contributes to its versatile binding capabilities. The structural versatility of the benzimidazole scaffold allows for substitutions at various positions, primarily at the N-1, C-2, and C-5(6) positions, enabling the fine-tuning of its pharmacological profile.[8]

The synthesis of the benzimidazole ring is well-established, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester).[1][9][10] This reaction, known as the Phillips-Ladenburg synthesis, is often carried out under acidic conditions. Modern synthetic methodologies have introduced various catalysts, microwave-assisted techniques, and green chemistry approaches to improve yields and reduce reaction times.[9][11]

Major Biological Activities and Mechanisms of Action

The benzimidazole scaffold is associated with a remarkably broad spectrum of biological activities. Its derivatives have been developed as potent agents against a multitude of diseases.

Anthelmintic Activity

Benzimidazoles are among the most widely used anthelmintic agents for treating infections caused by parasitic worms (helminths).[2]

Mechanism of Action: The primary mechanism involves the selective binding of benzimidazole derivatives to the β-tubulin subunit of the parasite's microtubules.[1][12] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for cell division, structure, and intracellular transport. The disruption of microtubule formation leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[12] This action is selective because benzimidazoles have a much higher affinity for parasitic β-tubulin than for mammalian β-tubulin.[1]

Table 1: Prominent Benzimidazole-Based Anthelmintic Drugs

| Drug Name | Therapeutic Use |

| Albendazole | Effective against a broad range of intestinal nematodes and cestodes.[1][12] |

| Mebendazole | Used for infections by roundworm, hookworm, whipworm, and pinworm.[1][12] |

| Fenbendazole | Commonly used in veterinary medicine; shows anticancer potential.[1][13] |

| Thiabendazole | Anthelmintic and fungicide.[1] |

| Flubendazole | Used in human and veterinary medicine for intestinal worm infections.[1][14] |

Anticancer Activity

The success of benzimidazoles as microtubule disruptors in parasites has led to their exploration as anticancer agents, a strategy known as drug repurposing.[14] Their anticancer effects are not limited to a single mechanism but involve multiple cellular pathways.

Mechanisms of Action:

-

Microtubule Inhibition: Similar to their anthelmintic action, compounds like mebendazole and albendazole disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis.[4][15]

-

Kinase Inhibition: The MEK5/ERK5 signaling pathway is upregulated in several tumors. Certain benzimidazole derivatives have been identified as inhibitors of this pathway, blocking the phosphorylation of ERK5 and subsequent cell proliferation.[16]

-

Topoisomerase Inhibition: Some bis-benzimidazole derivatives can bind to the minor groove of DNA, changing its conformation and inhibiting the action of topoisomerase enzymes, which are crucial for DNA replication and repair.[4] This leads to G2/M cell cycle arrest and apoptosis.[4]

-

Inhibition of Glycolysis: Cancer cells often rely on glycolysis for energy. Fenbendazole has been shown to inhibit glycolysis by down-regulating glucose uptake, partly through the p53-p21 pathway which inhibits GLUT transporter expression.[13] This starves cancer cells of energy, inducing apoptosis.[13]

Table 2: Selected Anticancer Benzimidazole Derivatives and their IC₅₀ Values

| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |

| Flubendazole | Colorectal Cancer (HT-29) | Tubulin polymerization inhibitor | 0.04 |

| Mebendazole | Colorectal Cancer (HT-29) | Tubulin polymerization inhibitor | 0.19 |

| Parbendazole | Colorectal Cancer (HT-29) | Tubulin polymerization inhibitor | 0.08 |

| Oxibendazole | Colorectal Cancer (HT-29) | Tubulin polymerization inhibitor | 0.18 |

| Compound 26¹ | Leukemia (K-562) | Not specified | ~5.0 |

| Compound 27¹ | Leukemia (K-562) | Not specified | ~5.0 |

| Compound 19c² | Breast Cancer (MCF-7) | Chalcone derivative | 8.91 |

| Compound 21c² | Breast Cancer (MCF-7) | Chalcone derivative | 9.03 |

¹ Data refers to 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole (26) and 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole (27).[17] ² Data refers to specific benzimidazole-chalcone derivatives.[18]

Anti-inflammatory Activity

Benzimidazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[11][19]

Mechanism of Action: Many benzimidazole compounds act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX, these derivatives reduce the production of prostaglandins, thereby exerting their anti-inflammatory effect.[]

Other Therapeutic Applications

The versatility of the benzimidazole scaffold has led to its incorporation into drugs for a wide range of other conditions:

-

Proton Pump Inhibitors (PPIs): Drugs like omeprazole and lansoprazole are used to treat acid-reflux disorders by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[11]

-

Antihistamines: Mizolastine and bilastine are examples of benzimidazole-containing drugs that act as H1 receptor antagonists to treat allergic conditions.[1]

-

Antiviral Agents: Certain derivatives have shown efficacy against various viruses, including enteroviruses, by inhibiting viral protein synthesis or replication.[]

-

Antihypertensives: Angiotensin II receptor blockers like candesartan and telmisartan incorporate the benzimidazole structure to manage high blood pressure.[1][10]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. For benzimidazole derivatives, QSAR analyses have identified several key molecular descriptors that govern their efficacy.[21]

Table 3: Key QSAR Findings for Benzimidazole Derivatives

| Activity | Key Descriptors | Implication for Drug Design |

| Antifungal (S. cerevisiae) | Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG) | Indicates that both the compound's ability to cross cell membranes and its electronic properties are crucial for activity.[21] |

| Antibacterial | Topological Polar Surface Area (TPSA), H-bond acceptors, Implicit LOGP (iLOGP) | A positive correlation suggests that higher polarity and hydrogen bonding capacity can enhance antibacterial activity.[22] |

| Antitubercular | Chemical Potential (μ), Polarizability (α), Lipophilicity | Highlights the importance of electronic properties and lipophilicity for inhibiting Mycobacterium tuberculosis.[23] |

| Aldose Reductase Inhibition | Hydrophobicity (LogP), Polarity (TPSA, HBD) | Higher lipophilicity favors inhibitory activity, while increased polarity has a negative influence on potency.[24] |

Experimental Protocols

General Synthesis of 2-Aryl-Benzimidazoles

This protocol describes a common one-pot condensation method.[9][25]

Materials:

-

o-phenylenediamine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Solvent (e.g., acetonitrile, ethanol)

-

Crushed ice

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.

-

Add the aromatic aldehyde (1 equivalent) to the solution.

-

Add the catalyst system (e.g., a catalytic amount of HCl followed by dropwise addition of H₂O₂) while stirring at room temperature.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.[26]

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Stir until a solid precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain the pure 2-aryl-benzimidazole product.

-

Dry the purified crystals in a vacuum desiccator and characterize using IR, ¹H NMR, and Mass Spectrometry.[26]

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Benzimidazole test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of ~5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[18]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[18]

Conclusion

The benzimidazole core is a remarkably versatile and pharmacologically significant scaffold that has been instrumental in the development of a wide array of therapeutic agents.[27] Its favorable physicochemical properties and synthetic accessibility have made it a frequent starting point for drug discovery campaigns.[11][27] The diverse mechanisms of action, ranging from microtubule and enzyme inhibition to the modulation of complex signaling pathways, ensure its continued relevance in medicinal chemistry. As researchers continue to explore new derivatives and drug delivery strategies, the benzimidazole nucleus is poised to yield novel therapies for a host of challenging diseases, from parasitic infections to cancer and beyond.

References

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. rjptonline.org [rjptonline.org]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. jchps.com [jchps.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. youtube.com [youtube.com]

- 13. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 14. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. doaj.org [doaj.org]

- 18. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsr.com [ijpsr.com]

- 23. Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv [scirp.org]

- 24. QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 25. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Halogenation: A Technical Guide to Bromine and Chlorine Substituted Benzimidazoles in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and nucleic acids, through various non-covalent interactions like hydrogen bonding and π-π stacking.[3] This versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anthelmintic (e.g., Albendazole, Mebendazole), antiulcer (e.g., Omeprazole), and anticancer applications.[4][5]

The biological profile of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system.[3][6] Among these, the introduction of halogen atoms, particularly chlorine (Cl) and bromine (Br), has proven to be a highly effective strategy for enhancing potency and tuning selectivity. These electronegative, lipophilic substituents can profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target macromolecules. This guide provides an in-depth analysis of the specific roles that chlorine and bromine substituents play in modulating the anticancer, antimicrobial, and anthelmintic activities of benzimidazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.

Structure-Activity Relationships (SAR) of Halogenated Benzimidazoles

The strategic placement of chlorine and bromine atoms on the benzimidazole core is a key factor in optimizing biological activity. The electron-withdrawing nature and steric bulk of these halogens can alter the electronic distribution of the aromatic system and influence the overall conformation of the molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity

In the realm of antimicrobial agents, halogenation is a frequently employed strategy to enhance efficacy. The presence of electron-withdrawing groups like chlorine and bromine on the benzimidazole ring is often associated with potent activity against a spectrum of bacteria and fungi.[7]

-

Position C5/C6: Substitution at the C5 (or C6) position of the benzimidazole ring with chlorine or bromine has been identified as a key determinant for antimicrobial activity.[8] For instance, studies have shown that 5-chloro and 5-bromo derivatives exhibit significant antibacterial action.[9] One study reported that the presence of an electron-withdrawing chloro group on the aromatic ring of a pyrazolyl-benzimidazole hybrid increased its antimicrobial activity, with one such compound being a potent antifungal agent against Aspergillus niger.[10]

-

Combined Substitutions: The combination of halogenation with other functional groups can lead to synergistic effects. For example, 5,6-dichloro-2-nonafluorobutylbenzimidazole and various 5-halogeno-2-(3,5-dinitrobenzylsulphanyl)benzimidazoles have demonstrated antimycobacterial activity exceeding that of the reference drug isoniazid against Mycobacterium kansasii and Mycobacterium avium.[11]

-

General Trend: A general SAR observation is that compounds with electron-withdrawing substituents (like halogens) tend to show better antimicrobial activity compared to those with electron-donating groups.[7] This suggests that reducing the electron density of the benzimidazole ring system can enhance its interaction with microbial targets.

The logical relationship between halogen substitution and antimicrobial activity is summarized in the diagram below.

Figure 1: SAR diagram for halogenated benzimidazole antimicrobial activity.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, interference with DNA topoisomerases, and induction of apoptosis.[12][13] Halogen substituents play a critical role in enhancing these cytotoxic activities.

-

Tubulin Inhibition: Many halogenated benzimidazoles function as antimitotic agents by disrupting microtubule dynamics, a mechanism crucial for cell division.[12] The presence of chloro or bromo groups can enhance the binding affinity of the benzimidazole scaffold to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Certain substituted benzimidazoles act as topoisomerase I poisons. While this activity is highly structure-specific, electron-withdrawing groups at the C5 position have been correlated with inhibitory potential.[14] These agents stabilize the enzyme-DNA cleavable complex, leading to DNA damage and cell death.[5][14]

-

Kinase Inhibition: Halogenation can improve the inhibitory activity against various protein kinases implicated in cancer progression. For example, a 4-bromobenzyl substitution at the N1 position resulted in a potent anti-androgen analogue for prostate cancer treatment.[5]

-

Apoptosis Induction: The ultimate outcome of the mechanisms above is often the induction of apoptosis. Halogenated benzimidazoles have been shown to trigger intrinsic apoptotic pathways, characterized by the accumulation of reactive oxygen species (ROS), modulation of Bax/Bcl-2 protein levels, and activation of caspases.[15]

A simplified signaling pathway illustrating the anticancer mechanism of action is depicted below.

Figure 2: Anticancer mechanism for halogenated benzimidazoles.

Anthelmintic Activity

Benzimidazoles are a cornerstone of anthelmintic therapy for both human and veterinary medicine.[16] Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms, which is more selective for parasite β-tubulin over the host homologue. Halogenation can influence the efficacy and spectrum of these drugs.

-

Enhanced Potency: While a broad range of substitutions are tolerated, specific halogenation patterns can enhance potency. For example, a study identified a benzimidazole derivative (BZ6) that was highly effective against Heligmosomoides polygyrus adults, and another (BZ12) that was active against both T. muris and H. polygyrus.[16] Although the specific structures are not detailed in the snippets, this highlights the potential for halogenated derivatives to yield potent anthelmintics.

-

Overcoming Resistance: The development of drug resistance is a significant challenge in helminth control.[16][17] Novel halogenated derivatives are being explored to overcome resistance mechanisms that have emerged against older benzimidazoles. The structural modifications introduced by Cl or Br atoms can restore binding to mutated tubulin or alter the drug's susceptibility to metabolic inactivation by the parasite.

Quantitative Data Summary

The following tables summarize quantitative data for selected bromine and chlorine-substituted benzimidazole derivatives, illustrating their potency in various biological assays.

Table 1: Antimicrobial Activity of Halogenated Benzimidazoles

| Compound ID/Description | Substituents | Target Organism(s) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | C2: 3-bromothiophen-2-yl; C5: -Cl | E. coli, S. aureus, S. epidermidis | < 4 | [9] |

| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | C2: 3-bromothiophen-2-yl; C5: -Br | E. coli, S. aureus, S. epidermidis | < 4 | [9] |

| Pyrazolyl-benzimidazole 23c | -Cl on aromatic ring | A. niger | Potent | [10] |

| 5,6-dichloro-2-nonafluorobutylbenzimidazole (2h) | C5, C6: -Cl; C2: nonafluorobutyl | M. kansasii, M. avium | > Isoniazid | [11] |

| 5-halogeno-2-(3,5-dinitrobenzylsulphanyl)benzimidazole | C5: -Cl or -Br | M. kansasii, M. avium | > Isoniazid |[11] |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Table 2: Anticancer and Anthelmintic Activity of Halogenated Benzimidazoles

| Compound ID/Description | Substituents | Activity Type | Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound 17 | N1: 4-bromobenzyl | Anticancer (Anti-androgen) | ID50 | 0.13 mg/day (rat) | [5] |

| BZ6 | Not specified | Anthelmintic | IC50 (H. polygyrus) | 5.3 µM | [16] |

| BZ12 | Not specified | Anthelmintic | IC50 (T. muris) | 8.1 µM |[16] |

ID50: Dose inhibiting 50% of a specific response. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The synthesis and evaluation of halogenated benzimidazoles involve standardized chemical and biological procedures. The following sections provide generalized methodologies based on common practices reported in the literature.

General Synthesis of 2-Substituted Halogenated Benzimidazoles

A prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid.[18][19]

Objective: To synthesize a 2-aryl-5-chlorobenzimidazole.

Materials:

-

4-Chloro-o-phenylenediamine

-

Substituted benzaldehyde

-

Oxidizing agent (e.g., hydrogen peroxide)[18] or catalyst (e.g., copper-based)[18]

-

Solvent (e.g., acetonitrile, DMSO)

-

Acid (e.g., hydrochloric acid)[18]

Procedure (Based on Phillips Condensation):

-

Reaction Setup: Dissolve equimolar amounts of 4-chloro-o-phenylenediamine and the desired aldehyde in a suitable solvent like acetonitrile in a round-bottom flask.

-

Condensation: Add a catalyst or oxidizing agent to the mixture. For example, add hydrogen peroxide and hydrochloric acid and stir the reaction at room temperature.[18]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product if it is soluble in acid.

-

Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified benzimidazole derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, NMR (¹H, ¹³C), and Mass Spectrometry.

The general workflow for the synthesis and screening of these compounds is illustrated below.

Figure 3: General workflow for synthesis and evaluation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial activity of the synthesized compounds.[7]

Objective: To determine the MIC of a halogenated benzimidazole against a bacterial strain (e.g., S. aureus).

Materials:

-

Synthesized benzimidazole compound

-

Bacterial culture (S. aureus ATCC 25923)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Standard antibiotic (e.g., Ciprofloxacin)[7]

-

DMSO (for dissolving compounds)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The inclusion of bromine and chlorine substituents is a powerful and validated strategy in the design of potent benzimidazole-based therapeutic agents. SAR studies consistently demonstrate that the position and nature of the halogen significantly impact antimicrobial, anticancer, and anthelmintic activities, often by enhancing lipophilicity, modulating electronic properties, and improving target binding.[6][7][8] The quantitative data underscore the high potency that can be achieved through this approach.

Future research should focus on a multi-pronged approach. The synthesis of novel, diversely halogenated benzimidazoles will continue to be crucial for expanding the chemical space and identifying new lead compounds.[20] A deeper investigation into the precise molecular mechanisms, including co-crystal structure analysis with target proteins, will illuminate the specific interactions driven by halogen atoms and guide rational drug design. Finally, addressing the persistent challenge of drug resistance, particularly in microbes and helminths, will require the development of next-generation halogenated benzimidazoles that can evade existing resistance mechanisms and ensure long-term therapeutic viability.[16]

References

- 1. ijsart.com [ijsart.com]

- 2. Review of benzimidazole derivatives and their biological activity. [wisdomlib.org]

- 3. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjpls.org [wjpls.org]

- 18. Benzimidazole synthesis [organic-chemistry.org]

- 19. hygeiajournal.com [hygeiajournal.com]

- 20. researchgate.net [researchgate.net]

2-Bromo-5,6-dichloro-1H-benzimidazole: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-5,6-dichloro-1H-benzimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable intermediate for the synthesis of a diverse range of functional molecules. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications as a synthetic building block, with a particular focus on its role in the development of antiviral agents. Detailed experimental protocols for its synthesis and subsequent derivatization through cross-coupling reactions are provided, alongside a summary of its biological significance.

Introduction

Benzimidazoles are a class of heterocyclic aromatic compounds that are isosteric with purines, allowing them to interact with various biopolymers. The introduction of halogen atoms to the benzimidazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. This compound, with its distinct substitution pattern, serves as a key precursor in the synthesis of potent antiviral compounds, most notably those targeting the Human Cytomegalovirus (HCMV).[1] The bromine atom at the 2-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions, making it an important intermediate in drug discovery and development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, reaction optimization, and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrCl₂N₂ | [1][2] |

| Molecular Weight | 265.92 g/mol | [1][2] |

| CAS Number | 142356-40-9 | [1] |

| Appearance | Solid (form may vary) | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Insoluble in water. | [3] |

| InChI | InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | [2] |

| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | [2] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Route 1: From 4,5-dichloro-1,2-phenylenediamine

This is a two-step synthesis that begins with the diazotization of 4,5-dichloro-1,2-phenylenediamine to form 2-amino-5,6-dichlorobenzimidazole, followed by a Sandmeyer-type bromination.

Caption: Synthesis of this compound from 4,5-dichloro-1,2-phenylenediamine.

Experimental Protocol:

Step 1: Synthesis of 2-amino-5,6-dichlorobenzimidazole [1]

-

To a solution of 4,5-dichloro-1,2-phenylenediamine in a suitable solvent (e.g., aqueous alcohol), cyanogen bromide is added portion-wise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred for a specified period until the formation of the intermediate is complete (monitored by TLC).

-

The reaction is then subjected to diazotization conditions, typically using sodium nitrite in an acidic medium.

-

The product, 2-amino-5,6-dichlorobenzimidazole, is isolated by filtration, washed with cold water, and dried. This step is reported to proceed with a high yield of approximately 98%.[1]

Step 2: Synthesis of this compound [1]

-

2-amino-5,6-dichlorobenzimidazole is suspended in an anhydrous solvent (e.g., acetonitrile).

-

To this suspension, a brominating agent such as bromine or N-bromosuccinimide (NBS) is added.

-

The reaction is stirred at room temperature or gentle heating until the starting material is consumed.

-

The product is isolated by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

Route 2: From 5,6-dichlorobenzimidazol-2-one

This alternative route involves the conversion of a benzimidazol-2-one to the 2-bromo derivative using a halogenating agent.[4]

Caption: Synthesis from 5,6-dichlorobenzimidazol-2-one.

Experimental Protocol:

Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one [4]

-

4,5-dichloro-o-phenylenediamine is reacted with carbonyl diimidazole in a suitable solvent (e.g., THF).

-

The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound [4]

-

5,6-dichlorobenzimidazol-2-one is treated with phosphorous oxybromide (POBr₃), either neat or in a high-boiling solvent.

-

The reaction mixture is heated to a high temperature (e.g., 150-180 °C) for several hours.

-

After cooling, the reaction mixture is carefully quenched with water or ice.

-

The precipitated product is collected by filtration, washed thoroughly with water to remove any remaining acid, and dried.

Applications in Organic Synthesis

The bromine atom at the 2-position of this compound is a key functional group that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce a wide range of substituents at the 2-position.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

General Experimental Protocol: [5][6]

-

To a reaction vessel containing this compound (1 equivalent) and an aryl/heteroaryl boronic acid (1.1-1.5 equivalents) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent (e.g., toluene, dioxane, DMF, often with water as a co-solvent) is added.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-